

## Application Notes and Protocols: Screening for Antiviral Activity of Nanangenine B

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Nanangenine B, a bacterial sialidase from Pasteurella multocida, has demonstrated notable in vitro antiviral activity, particularly against the avian influenza H9N2 virus.[1][2] Its mechanism of action involves the enzymatic hydrolysis of sialic acid receptors on the surface of host cells, which are essential for viral entry.[1][3][4] Specifically, Nanangenine B effectively hydrolyzes Neu5Acα(2,6)-Gal sialic acid, thereby inhibiting the attachment and subsequent entry of the virus into the host cell.[1] This document provides detailed protocols for screening the antiviral efficacy and cytotoxicity of Nanangenine B, along with a summary of available data and visualizations of the experimental workflow and mechanism of action.

#### **Data Presentation**

The antiviral activity and cytotoxicity of **Nanangenine B** have been evaluated against the avian influenza H9N2 virus in Madin-Darby Canine Kidney (MDCK) cells. The following table summarizes the key quantitative findings from these studies.



| Parameter                  | Virus                      | Cell Line                 | Concentrati<br>on                                                     | Observatio<br>n                                                                                       | Reference |
|----------------------------|----------------------------|---------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|-----------|
| Antiviral<br>Activity      | Avian<br>Influenza<br>H9N2 | MDCK                      | 129 mU/ml                                                             | Effective hydrolysis of Neu5Aca(2,6) -Gal sialic acid receptors.[1]                                   | [1]       |
| Avian<br>Influenza<br>H9N2 | MDCK                       | 32, 64, 129,<br>258 mU/ml | Significant decrease in viral copy number at all tested doses. [1][5] | [1][5]                                                                                                |           |
| Cytotoxicity               | -                          | MDCK                      | 258 mU/ml                                                             | Toxic to MDCK cells. [1][2][5]                                                                        | [1][2][5] |
| -                          | MDCK                       | 32, 64, 129<br>mU/ml      | No significant cytotoxicity observed.                                 | [5]                                                                                                   |           |
| Apoptosis<br>Modulation    | Avian<br>Influenza<br>H9N2 | MDCK                      | 258 mU/ml                                                             | Increased expression of p53 and caspase-3 in infected cells, similar to untreated infected cells. [5] | [5]       |
| Avian<br>Influenza<br>H9N2 | MDCK                       | 32, 64, 129<br>mU/ml      | Significant<br>decrease in<br>p53<br>expression in                    | [5]                                                                                                   |           |



infected cells.

[5]

## Mechanism of Action: Inhibition of Viral Entry

**Nanangenine B**'s primary antiviral mechanism is the enzymatic removal of sialic acid residues from host cell surface glycoproteins. Many viruses, including influenza viruses, use these sialic acids as receptors to attach to and enter host cells. By cleaving these receptors, **Nanangenine B** effectively blocks viral attachment, a critical first step in the viral lifecycle.



Click to download full resolution via product page

Caption: **Nanangenine B** inhibits viral entry by cleaving sialic acid receptors.

# Experimental Protocols Cell Culture and Virus Propagation

Objective: To prepare host cells and virus stocks for antiviral screening assays.

#### Materials:

Madin-Darby Canine Kidney (MDCK) cells



- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Avian influenza H9N2 virus stock
- T-75 cell culture flasks
- 96-well cell culture plates

#### Protocol:

- Cell Culture:
  - 1. Culture MDCK cells in T-75 flasks using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  - 2. Incubate at 37°C in a humidified atmosphere with 5% CO2.
  - 3. Subculture cells every 2-3 days when they reach 80-90% confluency.
- Virus Propagation:
  - 1. Infect a confluent monolayer of MDCK cells in a T-75 flask with the H9N2 virus at a low multiplicity of infection (MOI) of 0.01.
  - 2. Incubate the flask at 37°C for 1 hour to allow for viral adsorption.
  - 3. After incubation, remove the inoculum and add fresh DMEM containing 2% FBS and 1 µg/mL TPCK-trypsin.
  - 4. Incubate until a significant cytopathic effect (CPE) is observed (typically 48-72 hours).
  - 5. Harvest the virus-containing supernatant, centrifuge to remove cell debris, and store at -80°C in aliquots.



6. Determine the virus titer using a TCID50 (50% Tissue Culture Infectious Dose) assay.

## **Cytotoxicity Assay**

Objective: To determine the cytotoxic concentration of Nanangenine B on MDCK cells.

#### Materials:

- MDCK cells
- DMEM with 2% FBS
- Nanangenine B (stock solution of known concentration)
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
- DMSO
- Microplate reader

#### Protocol:

- Seed MDCK cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate overnight.
- Prepare serial dilutions of Nanangenine B in DMEM with 2% FBS.
- Remove the culture medium from the cells and add 100 μL of the Nanangenine B dilutions
  to the respective wells. Include wells with untreated cells as a control.
- Incubate the plate for 48-72 hours at 37°C.
- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.



 Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

## **Antiviral Activity Assay (Viral Copy Number Reduction)**

Objective: To quantify the reduction in viral replication in the presence of Nanangenine B.

#### Materials:

- MDCK cells
- H9N2 virus stock
- Nanangenine B
- DMEM with 2% FBS
- 96-well plates
- Viral RNA extraction kit
- qRT-PCR reagents (primers and probes specific for H9N2)
- Real-time PCR system

#### Protocol:

- Seed MDCK cells in a 96-well plate and grow to confluency.
- Pre-treat the cells with various non-toxic concentrations of Nanangenine B (e.g., 32, 64, 129 mU/ml) for 1 hour at 37°C.
- Infect the cells with H9N2 virus at an MOI of 0.1. Include a virus control (no **Nanangenine B**) and a cell control (no virus).
- After 1 hour of adsorption, remove the inoculum, wash the cells with PBS, and add fresh DMEM with 2% FBS containing the respective concentrations of **Nanangenine B**.
- Incubate for 24-48 hours.



- · Harvest the cell supernatant.
- Extract viral RNA from the supernatant using a commercial kit.
- Perform qRT-PCR to quantify the viral copy number.
- Calculate the percentage of viral inhibition for each concentration of Nanangenine B relative
  to the virus control. The 50% inhibitory concentration (IC50) can be determined from the
  dose-response curve.

## **Experimental Workflow**

The following diagram illustrates the general workflow for screening the antiviral activity of **Nanangenine B**.



Click to download full resolution via product page

Caption: Workflow for antiviral screening of Nanangenine B.



## Conclusion

**Nanangenine B** presents a promising avenue for the development of novel antiviral agents, particularly against influenza viruses. Its mechanism of targeting host cell receptors offers a strategy that may be less susceptible to the development of viral resistance compared to drugs targeting viral proteins. The protocols outlined in this document provide a framework for the continued investigation and characterization of **Nanangenine B**'s antiviral properties. Further studies are warranted to determine its efficacy against a broader range of viruses and to establish a more comprehensive quantitative profile of its activity and toxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In vitro antiviral activity of NanB bacterial sialidase against avian influenza H9N2 virus in MDCK cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Screening and purification of NanB sialidase from Pasteurella multocida with activity in hydrolyzing sialic acid Neu5Acα(2-6)Gal and Neu5Acα(2-3)Gal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Screening for Antiviral Activity of Nanangenine B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821924#antiviral-activity-screening-of-nanangenine-b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com